2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the thiazole family, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and methyl groups. The phenylsulfanyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents. Examples include:
- 2-chloro-5-methyl-4-(phenylsulfanyl)pyrimidine
- 2-chloro-5-chloromethylthiazole
Uniqueness
What sets 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13ClN2OS2 |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-(2-phenylsulfanylethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13ClN2OS2/c1-9-11(16-13(14)19-9)12(17)15-7-8-18-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17) |
InChI Key |
KMVXSRZRUXSJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NCCSC2=CC=CC=C2 |
Origin of Product |
United States |
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